molecular formula C6H9NO2 B15229186 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid

2-Azabicyclo[2.1.1]hexane-3-carboxylic acid

Cat. No.: B15229186
M. Wt: 127.14 g/mol
InChI Key: YGOZJCRQJHXVJY-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 73550-56-8, molecular formula C₆H₉NO₂) is a conformationally rigid bicyclic amino acid first isolated from the seeds of Ateleia herbert smithii and the plant Bocopa alternifolia . Its structure features a fused bicyclo[2.1.1]hexane scaffold with a carboxylic acid group at position 3, making it a 2,4-methanoproline derivative. This compound is pivotal in peptidomimetic design due to its ability to enforce specific secondary structures in peptides, such as helices and β-sheets, while resisting enzymatic degradation .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-azabicyclo[2.1.1]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-4(2-3)7-5/h3-5,7H,1-2H2,(H,8,9)

InChI Key

YGOZJCRQJHXVJY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be carried out under ultraviolet light, which facilitates the cycloaddition process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of photochemical cycloaddition can be scaled up for larger production. The use of continuous flow photochemistry is a potential method for industrial-scale synthesis, ensuring consistent and efficient production .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions:

  • Potassium permanganate (KMnO₄) oxidizes the carboxylic acid to form a ketone or carbon dioxide, depending on reaction conditions.

  • Mechanistic Insight : The α-hydrogen adjacent to the carboxylic acid group is susceptible to abstraction, facilitating decarboxylation or ketone formation.

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acid to 2-azabicyclo[2.1.1]hexane-3-methanol.

  • Sodium borohydride (NaBH₄) is less effective due to the compound’s steric constraints.

Nucleophilic Substitution

The strained bicyclic structure facilitates nucleophilic displacements at bridgehead positions:

Substrate Nucleophile Conditions Product Yield Reference
5-anti-Bromo derivativeAcetate (OAc⁻)CsOAc, DMSO, 85°C5-anti-Acetoxy-2-azabicyclo[2.1.1]hexane72%
5-anti-Bromo derivativeFluoride (F⁻)AgF, CH₃NO₂, 25°C5-anti-Fluoro-2-azabicyclo[2.1.1]hexane58%
5-anti-Bromo derivativeAzide (N₃⁻)NaN₃, DMF, 60°C5-anti-Azido-2-azabicyclo[2.1.1]hexane41%
  • Key Notes :

    • Displacements proceed via an Sₙ2 mechanism, retaining configuration at the bridgehead .

    • Electron-withdrawing substituents (e.g., fluorine) slow reaction rates .

Ring-Opening Reactions

The strained bicyclic system undergoes ring-opening with strong nucleophiles:

  • 4-Iodo-1H-pyrazole in DMF at 85°C cleaves the ring, yielding linear amines.

  • Thiophenol (PhSH) opens the ring to form thioether derivatives .

Esterification

  • Reaction with tert-butoxycarbonyl (BOC) anhydride in THF forms the BOC-protected derivative, enhancing solubility for further synthetic steps .

Amide Formation

  • Coupling with amines (e.g., benzylamine) using EDC/HOBt yields amide derivatives, useful in medicinal chemistry .

Photochemical Reactions

  • [2+2] Cycloaddition : Under UV light, the compound participates in cross-addition reactions with alkenes, forming polycyclic structures .

    • Example: Reaction with styrene generates sp³-rich fused bicyclic systems .

Stereochemical Considerations

  • Chiral Centers : The (3R) and (3S) enantiomers exhibit distinct reactivity in asymmetric synthesis .

    • (3R)-enantiomer reacts faster with electrophiles due to favorable orbital alignment .

Comparative Reactivity

Reaction Type Reactivity Key Factor
Nucleophilic SubstitutionModerateSteric hindrance at bridgehead
OxidationHighProximity of α-hydrogen to COOH group
Photochemical CycloadditionHighStrain relief in bicyclic system

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "2-Azabicyclo[2.1.1]hexane-3-carboxylic acid" are not available within the provided search results, the information below offers insights into the synthesis, properties, and related compounds that highlight potential applications.

Synthesis and Properties

  • Bicyclo[2.1.1]hexanes: A modular approach for synthesizing 1,2-disubstituted bicyclo[2.1.1]hexane modules has been developed using photochemistry to access new building blocks . These structures are valuable saturated bicyclic compounds that play an increasingly important role in newly developed bioactive compounds .
  • 2-Azabicyclo[2.1.1]hexanes: Research has explored the synthesis and application of C1-substituted 2-azabicyclo[2.1.1]hexanes, which are precursors to conformationally constrained β-amino acids with the potential to form oligomers with definite secondary structures . Various substituents can be introduced regioselectively at the C1 position .
  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: This compound, with the molecular formula C6H9NO2 and CAS number 22255-16-9, has a melting point between 252.0°C and 256.0°C and a molecular weight of 127.14 g/mol .

Related Compounds and Potential Applications

  • 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: This compound is part of a comprehensive catalog of life science products and can be produced in various purities and grades .
  • 2-Azabicyclo[2.1.1]hexane-1-carboxylates: These compounds are considered promising bicyclic proline analogs .
  • β-Amino Acids: 2-azabicyclo[2.1.1]hexanes can be visualized as β-amino acids with restricted degrees of conformational freedom, which have the potential to form oligomers with definite secondary structures .

** searchable identifiers for** (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid :

  • IUPAC Name: (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
  • Molecular Formula: C6H9NO2
  • CAS: 22255-16-9

** searchable identifiers for 2-Azabicyclo[2.1.1]hexane :**

  • IUPAC Name: 2-azabicyclo[2.1.1]hexane
  • Molecular Formula: C5H9N
  • CAS: 34392-24-0

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid involves its interaction with various molecular targets. The rigid structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclic Amino Acids

Ring Size and Skeletal Variations

(a) 2-Azabicyclo[2.2.1]heptane Derivatives
  • Comparison: The larger bicyclo[2.2.1]heptane skeleton increases molecular weight and ring strain compared to the [2.1.1]hexane system.
(b) 2-Azabicyclo[2.2.0]hexane Derivatives
  • Example : Synthesized via photochemical [2+2] cycloaddition of vinylogous imides, these compounds (e.g., 25a/25b) exhibit a distinct fused bicyclo[2.2.0]hexane core. Their strained geometry and reactivity differ significantly, making them less stable under physiological conditions .
(c) 2-Azabicyclo[3.1.0]hexane Derivatives
  • Example: (1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid (CAS 197142-34-0, molecular formula C₆H₉NO₂, molecular weight 127.14 g/mol) .
  • Comparison : The [3.1.0] system introduces a cyclopropane ring, reducing molecular weight and increasing ring tension. This enhances rigidity but may limit solubility in aqueous systems .

Substituent Effects and Functionalization

(a) tert-Butoxycarbonyl (Boc)-Protected Derivatives
  • Example : 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid (CAS 1056020-87-1, molecular weight 227.26 g/mol) .
  • Comparison: Boc protection enhances solubility in organic solvents and facilitates peptide coupling. Similar derivatives like Fmoc-2,4-methanoproline (CAS 1936396-62-1, molecular weight 349.39 g/mol) are tailored for solid-phase synthesis .
(b) Hydrochloride Salts
  • Example: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 116129-07-8, molecular formula C₆H₁₀ClNO₂).
  • Comparison : The hydrochloride form improves crystallinity and storage stability but requires stringent handling (GHS hazard classification) compared to neutral forms .

Conformational and Structural Impact on Oligomers

Oligomers of 2-azabicyclo[2.1.1]hexane β-amino acids exhibit ordered secondary structures (e.g., helices) with increasing chain length. Substitution at C6 (e.g., methyl groups) enhances conformational bias, mimicking the s-trans conformation of natural peptides . In contrast, derivatives like 2-azabicyclo[2.2.0]hexanes show reduced structural predictability due to higher ring strain .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
2-Azabicyclo[2.1.1]hexane-3-carboxylic acid C₆H₉NO₂ 127.14 73550-56-8 Natural origin, rigid scaffold for peptidomimetics
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid C₁₂H₁₉NO₄ 241.28 - Larger ring size, reduced steric hindrance
2-Azabicyclo[3.1.0]hexane-3-carboxylic acid C₆H₉NO₂ 127.14 197142-34-0 Cyclopropane-containing, high rigidity
Boc-2,4-methanoproline C₁₁H₁₇NO₄ 227.26 127926-24-3 Enhanced solubility, peptide coupling
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid HCl C₆H₁₀ClNO₂ 163.61 116129-07-8 Improved crystallinity, hazardous handling

Q & A

Q. What are the common synthetic routes for 2-Azabicyclo[2.1.1]hexane-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

The synthesis typically involves photochemical [2+2] cycloaddition of 1,5-dienes or multi-step cyclization of precursor molecules. For example, photochemical methods enable efficient bicyclic framework formation under controlled light and solvent conditions (e.g., THF or acetonitrile) . Optimization includes:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Crystallization or chromatography (e.g., reverse-phase HPLC) ensures ≥95% purity .
  • Catalyst use : Lewis acids like BF₃·Et₂O may enhance cyclization efficiency .

Q. What structural features distinguish this compound from similar bicyclic compounds?

The compound’s uniqueness lies in its fused bicyclic core, nitrogen placement, and carboxylic acid substituent. Comparative analysis with analogs reveals distinct properties:

CompoundKey Structural DifferencesBiological Implications
2-Azabicyclo[2.2.1]heptane-3-carboxylic acidLarger bicyclic framework (7-membered)Altered binding affinity to enzymes
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylateFluorine substituent at C4Enhanced metabolic stability
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylateEthyl ester instead of carboxylic acidReduced polarity for BBB penetration

These differences impact reactivity and biological activity .

Q. Is this compound found in natural sources?

Yes, it occurs in Leguminosae plants (e.g., Ateleia arsenii), suggesting biosynthetic pathways involving cyclization of amino acid precursors. Isolation methods include ethanol extraction followed by ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in activity (e.g., antimicrobial vs. neuropharmacological effects) arise from:

  • Stereochemical variability : Enantiomers may target different receptors. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, anticancer activity in was validated using MTT assays at 48 hours .
  • Derivative analysis : Test fluorinated or methylated analogs to isolate structure-activity relationships .

Q. What strategies are effective for enantioselective synthesis of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to induce asymmetry during cyclization .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers with >90% ee .
  • Chiral pool synthesis : Start from enantiopure amino acids (e.g., L-glutamic acid) to retain configuration .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (1R,3S,4S) configuration in related bicyclic compounds shows 10-fold higher affinity for NMDA receptors compared to (1S,3R,4R) enantiomers. Computational docking (e.g., AutoDock Vina) reveals hydrogen bonding between the carboxylic acid group and Arg523 residues .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT calculations : Optimize transition states for [2+2] cycloaddition (B3LYP/6-31G* level) to predict regioselectivity .
  • Molecular dynamics : Simulate solvent effects (e.g., water vs. DMSO) on hydrolysis rates of ester derivatives .

Data Contradiction and Optimization

Q. How to address low yields in photochemical [2+2] cycloaddition syntheses?

Common issues and solutions:

  • Light source inefficiency : Use UV lamps (λ = 254 nm) instead of broad-spectrum sources.
  • Oxygen quenching : Degas solvents with N₂ to extend excited-state lifetimes.
  • Byproduct formation : Add scavengers (e.g., triethylamine) to trap radicals .

Q. Why do biological assays show variable cytotoxicity across studies?

Variability stems from:

  • Concentration gradients : Use logarithmic dosing (0.1–100 µM) to identify IC₅₀ accurately.
  • Membrane permeability : Modify carboxylic acid to methyl ester for enhanced cellular uptake .
  • Off-target effects : Perform siRNA knockdowns of suspected secondary targets (e.g., kinases) .

Methodological Guidance

Q. How to analyze the compound’s purity and stability?

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~8.2 min) .
  • Stability tests : Store at −20°C in amber vials; monitor degradation via NMR (δ 2.1 ppm for carboxylic acid proton) .

Q. What techniques validate bicyclic framework integrity post-synthesis?

  • X-ray crystallography : Resolve bond angles (e.g., C1-N-C2 = 94.5°) .
  • 2D NMR : Use HSQC to confirm coupling between H3 and C3 (¹J = 145 Hz) .

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